Darunavir impurity 7 (S,S-isomer) Darunavir impurity 7 (S,S-isomer)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18550869
InChI: InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1
SMILES:
Molecular Formula: C20H30ClN3O3S
Molecular Weight: 428.0 g/mol

Darunavir impurity 7 (S,S-isomer)

CAS No.:

Cat. No.: VC18550869

Molecular Formula: C20H30ClN3O3S

Molecular Weight: 428.0 g/mol

* For research use only. Not for human or veterinary use.

Darunavir impurity 7 (S,S-isomer) -

Specification

Molecular Formula C20H30ClN3O3S
Molecular Weight 428.0 g/mol
IUPAC Name 4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1
Standard InChI Key BGOWVXGSHKRYIU-FKLPMGAJSA-N
Isomeric SMILES CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl

Introduction

Structural Identification and Stereochemical Significance

Chemical Identity

Darunavir Impurity 7 (S,S-Isomer) is systematically named 4-Amino-N-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide . Its structure features a benzenesulfonamide core substituted with an amino group at the para position, linked to a chiral hydroxybutyl side chain with (2S,3S) stereochemistry (Fig. 1). The isobutyl and phenyl groups further contribute to its stereoelectronic profile, influencing its interaction with biological targets and chromatographic behavior.

Stereochemical Configuration

The “S,S” designation refers to the absolute configuration at the C2 and C3 positions of the butyl chain. This stereochemistry distinguishes it from darunavir’s active pharmaceutical ingredient (API), which contains (2R,3S) configurations in its analogous structural motif . Even minor stereochemical deviations can alter pharmacological activity or toxicity, necessitating precise control during synthesis and purification .

Synthetic Pathways and Process-Related Formation

Origin in Darunavir Synthesis

Darunavir’s synthesis involves coupling a bicyclic furofuranol side chain to a sulfonamide backbone . Impurity 7 may form via:

  • Epimerization: Acidic or basic conditions during coupling reactions can invert stereochemistry at C2 or C3, yielding the (S,S)-isomer .

  • Incomplete Purification: Residual intermediates from earlier stages, such as unprotected amine precursors, may persist if purification protocols are insufficient .

For example, the synthesis of darunavir’s furofuranol intermediate from isocitric acid involves multiple steps where stereochemical integrity is vulnerable. Epimerization at C2 or C3 during amidation or cyclization stages can generate Impurity 7 as a byproduct .

Key Synthetic Impurities

Comparative studies of darunavir’s synthetic impurities reveal that Impurity 7 is structurally related to other isomers, such as the (3S,3aS,6aR)-configured isomer (CAS 799241-75-1) . These isomers differ in the stereochemistry of the furofuranol moiety, highlighting the challenges in achieving enantiomeric purity during large-scale synthesis .

Degradation Pathways and Stability Profile

Hydrolytic Degradation

Darunavir is susceptible to hydrolysis under acidic and alkaline conditions. Stress testing under ICH guidelines revealed that Impurity 7 forms predominantly in acidic hydrolysis (0.1 N HCl, 60°C) . The proposed mechanism involves:

  • Cleavage of the carbamate linkage in darunavir’s structure.

  • Rearrangement of the resulting amine intermediates.

  • Re-formation of the sulfonamide bond with retention of (S,S) stereochemistry .

In contrast, oxidative and photolytic conditions produce distinct degradation products, underscoring the specificity of Impurity 7’s formation pathway .

Structural Confirmation

The impurity’s structure was confirmed using:

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+[M + H]^+ at m/z 392.1995 (calculated 392.2008 for C20H30N3O3S\text{C}_{20}\text{H}_{30}\text{N}_{3}\text{O}_{3}\text{S}) .

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR data confirmed the (S,S) configuration through coupling constants and nuclear Overhauser effects (NOEs) .

Analytical Characterization and Quantification

Chromatographic Methods

Ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) detection is the gold standard for resolving Impurity 7 from darunavir and other isomers. Key parameters include:

ParameterValue
ColumnHibar Purospher C18 (250 mm)
Mobile Phase0.01 M ammonium formate (pH 3.0)/acetonitrile (50:50)
Detection Wavelength263 nm
Retention Time8.2 min (Impurity 7) vs. 10.5 min (darunavir)

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (C=O stretch) .

  • HRMS/MS Fragmentation: Key fragments at m/z 274.1 (benzenesulfonamide moiety) and 118.1 (hydroxybutyl chain) .

Regulatory and Quality Control Considerations

ICH Guidelines

Per ICH Q3A(R2), Impurity 7 must be controlled at ≤0.15% in darunavir drug substance . Specifications include:

  • Identification Threshold: 0.10% (requires structural confirmation).

  • Qualification Threshold: 0.15% (requires toxicological assessment) .

Stability-Indicating Methods

Validated LC-MS methods must demonstrate specificity for Impurity 7 in the presence of darunavir and other degradation products. Forced degradation studies confirm method robustness across pH, temperature, and oxidative conditions .

Toxicological and Pharmacological Implications

While darunavir’s safety profile is well-established, data on Impurity 7’s toxicity remain limited. Structural analogs suggest potential risks include:

  • Off-Target Binding: The sulfonamide group may inhibit carbonic anhydrase or other enzymes.

  • Immunogenicity: Chiral impurities can act as haptens, triggering immune responses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator